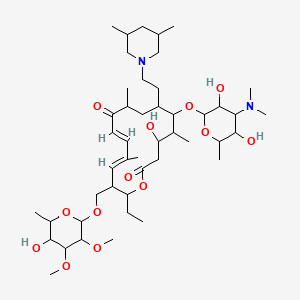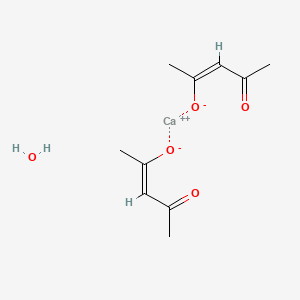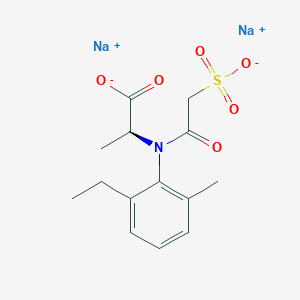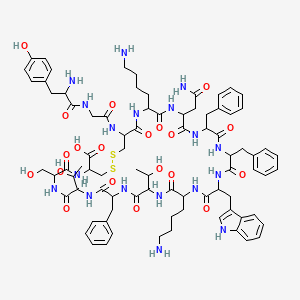
(1,2-13C2)dec-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .
Industrial Production Methods
The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation can convert it to decane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.
Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents
Major Products
Applications De Recherche Scientifique
(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in environmental analysis .
Mécanisme D'action
The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.
Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.
n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions
Uniqueness
The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.
Propriétés
Numéro CAS |
1173021-84-5 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
140.24 g/mol |
Nom IUPAC |
(1,2-13C2)dec-1-yne |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1 |
Clé InChI |
ILLHQJIJCRNRCJ-ZKDXJZICSA-N |
SMILES isomérique |
CCCCCCCC[13C]#[13CH] |
SMILES canonique |
CCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)




![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)







